molecular formula C7H5Br2F B3030001 1,5-Dibromo-3-fluoro-2-methylbenzene CAS No. 85233-17-6

1,5-Dibromo-3-fluoro-2-methylbenzene

Cat. No.: B3030001
CAS No.: 85233-17-6
M. Wt: 267.92
InChI Key: QLBCUJCUDDTVMQ-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-fluoro-2-methylbenzene is a halogenated aromatic compound with the molecular formula C7H5Br2F. It is characterized by the presence of two bromine atoms, one fluorine atom, and one methyl group attached to a benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

1,5-Dibromo-3-fluoro-2-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for a similar compound, “1,3-Dibromo-5-fluoro-2-methylbenzene”, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-3-fluoro-2-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of a methylbenzene derivative. The reaction conditions often include the use of bromine (Br2) and a fluorinating agent under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of bromine or fluorine atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.

    Nucleophilic Substitution: Involves nucleophiles such as amines or thiols to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-fluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-fluoro-2-methylbenzene: Similar structure but different positioning of bromine and fluorine atoms.

    1,4-Dibromo-2-fluoro-3-methylbenzene: Another isomer with distinct bromine and fluorine placement

Uniqueness

1,5-Dibromo-3-fluoro-2-methylbenzene is unique due to its specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBCUJCUDDTVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661525
Record name 1,5-Dibromo-3-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85233-17-6
Record name 1,5-Dibromo-3-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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